4-Chloro-N,1-dimethylpyrazol-3-amine;hydrochloride
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Overview
Description
4-Chloro-N,1-dimethylpyrazol-3-amine;hydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. It is known for its unique structure and properties, making it a valuable compound in the study of heterocyclic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-N,1-dimethylpyrazol-3-amine;hydrochloride typically involves the nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine . This reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The structure of the synthesized compound is confirmed through various analytical techniques such as elemental analysis, high-resolution mass spectrometry, NMR spectroscopy, and IR spectroscopy .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-N,1-dimethylpyrazol-3-amine;hydrochloride undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include methylamine, various nucleophiles, and oxidizing or reducing agents. The reaction conditions are typically controlled to ensure high selectivity and yield of the desired products .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution with methylamine produces 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine .
Scientific Research Applications
4-Chloro-N,1-dimethylpyrazol-3-amine;hydrochloride has a wide range of scientific research applications. It is used in the study of heterocyclic chemistry, where it serves as a building block for the synthesis of various biologically active compounds. In biology and medicine, it is investigated for its potential pharmacological activities, including anti-inflammatory, antiproliferative, and antifungal properties . Additionally, it finds applications in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 4-Chloro-N,1-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through the modulation of enzyme activities and signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 4-Chloro-N,1-dimethylpyrazol-3-amine;hydrochloride include other pyrazole derivatives such as 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine . These compounds share structural similarities and exhibit comparable biological activities.
Uniqueness: What sets this compound apart from similar compounds is its specific substitution pattern on the pyrazole ring, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
4-chloro-N,1-dimethylpyrazol-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3.ClH/c1-7-5-4(6)3-9(2)8-5;/h3H,1-2H3,(H,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCVPSXRDCZCCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN(C=C1Cl)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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